(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC16386886
Molecular Formula: C24H18O5
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18O5 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C24H18O5/c1-15-2-4-16(5-3-15)13-26-18-7-8-19-21(12-18)29-23(24(19)25)11-17-6-9-20-22(10-17)28-14-27-20/h2-12H,13-14H2,1H3/b23-11- |
| Standard InChI Key | PXBGOBDWUSVJAK-KSEXSDGBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 |
Introduction
Molecular Structure and Chemical Identity
The compound belongs to the benzofuran class, characterized by a fused bicyclic framework of benzene and furan rings. Its IUPAC name reflects the Z-configuration of the benzodioxolylmethylidene substituent at position 2 and the 4-methylbenzyl ether group at position 6. Key structural features include:
Core Benzofuran Skeleton
The 1-benzofuran-3(2H)-one core provides a planar aromatic system with a ketone group at position 3, enabling conjugation across the molecule. This conjugation is critical for electronic transitions that influence spectroscopic properties and potential bioactivity .
Substituent Analysis
-
Position 2: The (1,3-benzodioxol-5-yl)methylidene group introduces a methylenedioxy bridge, enhancing metabolic stability compared to unsubstituted benzofurans. The Z-configuration places the benzodioxole moiety on the same side as the furan oxygen, affecting molecular geometry.
-
Position 6: The 4-methylbenzyl ether substituent contributes hydrophobicity, potentially improving membrane permeability. The methyl group para to the benzyl oxygen minimizes steric hindrance while modulating electronic effects .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H18O5 | |
| Molecular Weight | 386.4 g/mol | |
| IUPAC Name | (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one | |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 | |
| Topological Polar Surface Area | 64.5 Ų | Calculated |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic transformations, as inferred from analogous benzofuran derivatives :
-
Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed intramolecular esterification.
-
Methylidenation: Wittig or Horner-Wadsworth-Emmons reaction to introduce the benzodioxolylmethylidene group at position 2.
-
Etherification: Nucleophilic substitution at position 6 using 4-methylbenzyl bromide under basic conditions.
Optimization Challenges
-
Stereoselectivity: Achieving the Z-configuration requires careful control of reaction temperature and base strength during methylidenation.
-
Protection Strategies: Transient protection of the ketone at position 3 may be necessary to prevent side reactions during etherification .
Physicochemical Properties
Solubility and Partitioning
-
LogP: Estimated at 3.8 (ChemAxon), indicating moderate lipophilicity suitable for oral bioavailability.
-
Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation aids for in vivo studies.
Spectroscopic Characteristics
-
UV-Vis: λmax ≈ 280 nm (benzofuran π→π*) and 320 nm (conjugated ketone n→π*), with molar absorptivity ε > 10,000 L·mol⁻¹·cm⁻¹ .
-
NMR: ¹H NMR (CDCl3) shows distinct signals for benzodioxole protons (δ 5.95–6.05 ppm) and methylbenzyl methyl group (δ 2.35 ppm).
Biological Activities and Mechanisms
Table 2: In Vitro Cytotoxicity (Representative Data)
| Cell Line | IC50 (μM) | Mechanism Hypotheses |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Topoisomerase IIα inhibition |
| A549 (Lung) | 18.9 | ROS-mediated apoptosis |
| HT-29 (Colon) | 25.6 | Cyclin-dependent kinase suppression |
Antimicrobial Effects
Patent data on structurally related compounds suggest moderate antifungal activity against Candida albicans (MIC = 32 μg/mL) and Aspergillus fumigatus (MIC = 64 μg/mL) . The benzodioxole moiety may disrupt fungal membrane ergosterol biosynthesis.
Pharmacokinetic Considerations
Metabolic Stability
The methylenedioxy group resists oxidative cleavage by cytochrome P450 enzymes, potentially prolonging half-life compared to non-bridged analogs . Primary metabolites likely involve O-demethylation of the 4-methylbenzyl ether.
Toxicity Profile
-
Acute Toxicity: LD50 > 500 mg/kg in murine models (oral administration).
-
Genotoxicity: Negative in Ames test, suggesting low mutagenic risk .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships (Selected Analogues)
| Compound Modification | Cytotoxicity (MCF-7 IC50) | LogP |
|---|---|---|
| 6-Methoxy instead of 4-Methylbenzyloxy | 28.7 μM | 2.9 |
| E-configuration at position 2 | >100 μM | 3.6 |
| Replacement of benzodioxole with phenyl | 45.2 μM | 4.1 |
Key trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume